molecular formula C7H11NO4 B109749 4-Nitroheptanedial CAS No. 147189-43-3

4-Nitroheptanedial

Cat. No. B109749
M. Wt: 173.17 g/mol
InChI Key: BFQQCOKRCLPJFF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-nitroheptanedial involves several steps, including the oxidation of 2-methyl-1-heptanol, the reaction with nitric acid, and the oxidation of the resulting nitroalcohol .


Molecular Structure Analysis

The 4-nitroheptanedial molecule contains a total of 22 bond(s). There are 11 non-H bond(s), 4 multiple bond(s), 7 rotatable bond(s), 4 double bond(s), 2 aldehyde(s) (aliphatic) and 1 nitro group(s) (aliphatic) . Its molecular formula is C7H11NO4 and its molecular weight is 173.17 g/mol.


Chemical Reactions Analysis

The reduction of 4-nitrophenol (4-NP) to 4-aminophenol (4-AP) with an excess of sodium borohydride is commonly used as a model reaction to assess the catalytic activity of metallic nanoparticles . This reaction is considered both a potentially important step in industrial water treatment and an attractive, commercially relevant synthetic pathway .


Physical And Chemical Properties Analysis

Physical properties of matter include color, hardness, malleability, solubility, electrical conductivity, density, melting point, and boiling point . Chemical properties describe the characteristic ability of a substance to react to form new substances .

Scientific Research Applications

Environmental Implications and Biochemical Applications

  • The study of nitrophenol compounds, which are chemically related to 4-Nitroheptanedial, has implications for environmental and biochemical applications. Research using Surface-Enhanced Infrared Absorption (SEIRA), Surface-Enhanced Raman Scattering (SERS), Temperature Programmed Desorption (TPD), and Density Functional Theory (DFT) on nitrophenol adsorption offers insights into environmental remediation and industrial use of these compounds (Perry et al., 2010).

Catalytic Reduction of Nitro Compounds

  • Graphene-based catalysts have been studied for the reduction of nitro compounds to amines. Given the structural similarity, insights from this research can be applied to understand the catalytic properties of 4-Nitroheptanedial and its potential use in industrial applications, especially in the synthesis of drugs, dyes, and polymers (Nasrollahzadeh et al., 2020).

Nondestructive Quality Measurement in Horticulture

  • Near-Infrared (NIR) spectroscopy, a technique applicable to the study of compounds like 4-Nitroheptanedial, has been used for nondestructive measurement of quality attributes in horticultural produce. This research offers insights into the use of spectroscopic techniques for quality control in agriculture and food processing industries (Nicolai et al., 2007).

Biodegradation and Environmental Cleanup

  • The biodegradation of nitrophenols, closely related to 4-Nitroheptanedial, in a lab-scale sequential batch reactor offers insights into the potential for microbial degradation of similar compounds. This research could be significant for environmental cleanup and wastewater treatment (Tomei & Annesini, 2005).

Detection and Adsorption of Toxic Nitrite

  • Research on functionalized materials for the detection and adsorption of nitrite ions could inform similar applications for 4-Nitroheptanedial in environmental monitoring and water treatment technologies (Awual et al., 2019).

Electrochemical Sensing and Remediation

  • Studies on electrochemical sensing and remediation of nitrophenols using nanoparticles suggest potential applications for 4-Nitroheptanedial in environmental monitoring and pollutant degradation (Singh et al., 2017).

Atmospheric Monitoring

  • Research on nitrated phenols in the atmosphere, which includes compounds structurally related to 4-Nitroheptanedial, highlights its potential role in atmospheric chemistry and environmental monitoring (Harrison et al., 2005).

Safety And Hazards

4-Nitrophenol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is toxic if swallowed and may cause damage to organs through prolonged or repeated exposure .

Future Directions

The effects of solvent properties on reaction kinetics must be considered for unambiguous comparison and optimization of the catalytic performance of metallic nanoparticles in the liquid phase 4-NP reduction .

properties

IUPAC Name

4-nitroheptanedial
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO4/c9-5-1-3-7(8(11)12)4-2-6-10/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFQQCOKRCLPJFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(CCC=O)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50449167
Record name 4-nitroheptanedial
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitroheptanedial

CAS RN

147189-43-3
Record name 4-nitroheptanedial
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of sodium 1,7-dihydroxy-4-nitro-heptane-1,7-disulfonate, 9, (219 g, 0.57 mol) in methylene chloride (1.6 L) was added a solution of glyoxylic acid (160 g, 1.7 mol) and sodium bicarbonate (150 g, 1.78 mol) in water (2 L). The resulting mixture was stirred at room temperature for 30 to 60 minutes until all solids were dissolved. The organic layer was split and the aqueous layer was extracted with methylene chloride twice (2×400 ml). Combined extracts were then concentrated to give a colorless oil. The product was carried to next step without further purification. Yield: 85 g, 86%. 1H NMR (400 MHz, CDCl3) δ 2.09-2.24 (m, 4H), 2.58 (m, 4H), 4.61 (m, 1H), 9.77 (s, 2H). 13C NMR δ 26.2, 39.9, 86.9, 200.0.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.6 L
Type
solvent
Reaction Step One
Quantity
160 g
Type
reactant
Reaction Step Two
Quantity
150 g
Type
reactant
Reaction Step Two
Name
Quantity
2 L
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Goto, V Serebruany - Drugs of the Future, 2011 - access.portico.org
… of KOH in MeOH followed by treatment with Na2S2O5 in H2O gives the nitrodisulfonate (LIX), which is hydrolyzed with glyoxylic acid by means of NaHCO3 to yield 4-nitroheptanedial (…
Number of citations: 8 access.portico.org
FA David Rodriguez - repositorio.unal.edu.co
La versión organocatalítica de la adición de Michael sigue atrayendo mucho interés, abarcando una amplia gama de aplicaciones sintéticas desde la formación de enlaces CC y C- …
Number of citations: 2 repositorio.unal.edu.co

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